molecular formula C19H16N4O3 B11050298 2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol

2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol

Cat. No.: B11050298
M. Wt: 348.4 g/mol
InChI Key: BXMZHDLLNUNWDN-UHFFFAOYSA-N
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Description

2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a phenol and methoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as using microwave irradiation and avoiding catalysts and additives, are likely to be applied to scale up the synthesis process. This approach ensures sustainability and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted phenol and triazolopyrimidine derivatives.

Scientific Research Applications

2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

2-methoxy-5-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol

InChI

InChI=1S/C19H16N4O3/c1-25-14-6-3-12(4-7-14)18-15(10-20-19-21-11-22-23(18)19)13-5-8-17(26-2)16(24)9-13/h3-11,24H,1-2H3

InChI Key

BXMZHDLLNUNWDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC3=NC=NN23)C4=CC(=C(C=C4)OC)O

Origin of Product

United States

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